molecular formula C20H23N3O4 B10878427 2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone

2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone

Cat. No.: B10878427
M. Wt: 369.4 g/mol
InChI Key: HEHWPJJECDMNTO-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with a unique structure that combines a phenoxy group, a nitrobenzyl group, and a piperazine moiety

Preparation Methods

The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methylphenol with an appropriate halogenated ethanone to form the phenoxy intermediate. This intermediate is then reacted with 4-(2-nitrobenzyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .

Chemical Reactions Analysis

2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZYL)PIPERAZINO]-1-ETHANONE involves its ability to undergo photoreactions. The nitrobenzyl group acts as a photoreactive moiety, which, upon exposure to light, can generate reactive intermediates that interact with target molecules. This property is particularly useful in drug delivery systems where controlled release of the drug is desired .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23N3O4/c1-16-6-8-18(9-7-16)27-15-20(24)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)23(25)26/h2-9H,10-15H2,1H3

InChI Key

HEHWPJJECDMNTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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